REACTION_CXSMILES
|
Cl.O.C[O:4][CH:5]=[CH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:14]>O1CCOCC1>[CH3:14][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([CH3:13])[C:7]=1[CH2:6][CH:5]=[O:4]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The biphasic mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
removing the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the crude material was purified by bulb-to-bulb distillation (100° C., 93 mbar)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |